N'-(4-(Benzyloxy)benzylidene)-2-(2-thienyl)acetohydrazide
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Overview
Description
N’-(4-(Benzyloxy)benzylidene)-2-(2-thienyl)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxybenzylidene moiety and a thienylacetohydrazide group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)benzylidene)-2-(2-thienyl)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-(benzyloxy)benzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(4-(Benzyloxy)benzylidene)-2-(2-thienyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Benzyloxy)benzylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
N’-(4-(Benzyloxy)benzylidene)-2-(2-thienyl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials with specific properties.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the design of bioactive compounds and drug candidates.
Medicine: Explored for its therapeutic potential in treating various diseases. Its unique structure allows for interactions with specific biological targets, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials. Its functional groups enable its incorporation into polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N’-(4-Methoxybenzylidene)-2-(2-thienyl)acetohydrazide: Similar structure but with a methoxy group instead of a benzyloxy group.
N’-(4-Hydroxybenzylidene)-2-(2-thienyl)acetohydrazide: Contains a hydroxy group instead of a benzyloxy group.
N’-(4-Chlorobenzylidene)-2-(2-thienyl)acetohydrazide: Features a chloro group instead of a benzyloxy group.
Uniqueness
N’-(4-(Benzyloxy)benzylidene)-2-(2-thienyl)acetohydrazide is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C20H18N2O2S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C20H18N2O2S/c23-20(13-19-7-4-12-25-19)22-21-14-16-8-10-18(11-9-16)24-15-17-5-2-1-3-6-17/h1-12,14H,13,15H2,(H,22,23)/b21-14+ |
InChI Key |
GXDMIQOHKKEKHK-KGENOOAVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CC3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
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